![molecular formula C15H16N2O2 B1368490 N-(3-Amino-4-methylphenyl)-4-methoxybenzamide CAS No. 1016796-09-0](/img/structure/B1368490.png)
N-(3-Amino-4-methylphenyl)-4-methoxybenzamide
Overview
Description
“N-(3-Amino-4-methylphenyl)benzamide” is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates .
Synthesis Analysis
A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters . By screening the acylating reagents and reaction conditions, it was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .Chemical Reactions Analysis
The synthesis of “N-(3-Amino-4-methylphenyl)benzamide” involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction process is relatively complicated due to the coexistence of parallel by-products and serial by-products .Scientific Research Applications
Drug Development Building Block
N-(3-Amino-4-methylphenyl)-4-methoxybenzamide serves as a crucial building block in the development of various drug candidates. Its unique chemical structure allows it to be a versatile intermediate in synthesizing a wide range of pharmaceutical compounds. The continuous flow microreactor system developed for its synthesis highlights its importance in streamlining drug production and improving reaction kinetics .
2. Computational Fluid Dynamics (CFD) in Chemical Synthesis This compound’s synthesis process has been studied using computational fluid dynamics (CFD), showcasing its role in optimizing chemical reactions within micro-reactor technology. This application is significant for the continuous synthesis of chemicals, potentially leading to more efficient and controlled production methods .
Kinetic Parameter Determination
The intrinsic reaction kinetics parameters of N-(3-Amino-4-methylphenyl)-4-methoxybenzamide are determined through specialized experiments, which are essential for understanding its behavior in various chemical reactions. This knowledge is crucial for designing processes that require precise control over reaction conditions .
Mechanism of Action
Target of Action
N-(3-Amino-4-methylphenyl)-4-methoxybenzamide is a crucial building block of many drug candidates . .
Mode of Action
It is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products .
Result of Action
It is known that the compound is a crucial raw material and intermediate in the synthesis of many drug candidates .
Action Environment
It is synthesized in a continuous flow microreactor system , suggesting that the reaction conditions can be precisely controlled to optimize the synthesis process.
properties
IUPAC Name |
N-(3-amino-4-methylphenyl)-4-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-3-6-12(9-14(10)16)17-15(18)11-4-7-13(19-2)8-5-11/h3-9H,16H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFKSTOQXQDXKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-methylphenyl)-4-methoxybenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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